6-Fluoro-8-nitroquinolin-3-ol

Lipophilicity Drug-likeness Membrane permeability

6-Fluoro-8-nitroquinolin-3-ol is a heterocyclic quinoline derivative bearing a fluorine atom at the C-6 position, a nitro group at C-8, and a hydroxyl substituent at C-3. Its molecular formula is C9H5FN2O3 with a molecular weight of 208.15 g/mol.

Molecular Formula C9H5FN2O3
Molecular Weight 208.15 g/mol
Cat. No. B8468887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-8-nitroquinolin-3-ol
Molecular FormulaC9H5FN2O3
Molecular Weight208.15 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=NC2=C(C=C1F)[N+](=O)[O-])O
InChIInChI=1S/C9H5FN2O3/c10-6-1-5-2-7(13)4-11-9(5)8(3-6)12(14)15/h1-4,13H
InChIKeyNNRYPWDBUNYNGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-8-nitroquinolin-3-ol (CAS 1386998-10-2): Structural and Physicochemical Baseline for Procurement Decisions


6-Fluoro-8-nitroquinolin-3-ol is a heterocyclic quinoline derivative bearing a fluorine atom at the C-6 position, a nitro group at C-8, and a hydroxyl substituent at C-3. Its molecular formula is C9H5FN2O3 with a molecular weight of 208.15 g/mol [1]. This substitution pattern distinguishes it from common quinoline scaffolds and places it within the broader class of fluorinated nitroquinolines that have demonstrated potent antibacterial activity, particularly against Gram-positive and Gram-negative pathogens [2]. The compound is primarily used as a research chemical and synthetic building block in medicinal chemistry, where its unique combination of electron-withdrawing groups and hydrogen-bonding capacity makes it a valuable intermediate for structure-activity relationship (SAR) studies.

Why 6-Fluoro-8-nitroquinolin-3-ol Cannot Be Replaced by Generic Quinoline Analogs in Research Programs


Simple quinoline analogs such as 8-nitroquinoline, 6-fluoroquinolin-3-ol, or nitroxoline cannot substitute for 6-fluoro-8-nitroquinolin-3-ol due to the synergistic interplay of its three functional groups. Each substituent imparts distinct physicochemical properties: the C-6 fluorine modulates lipophilicity and metabolic stability, the C-8 nitro group introduces electron-withdrawing character that influences redox potential and target binding, and the C-3 hydroxyl group provides a hydrogen bond donor/acceptor site critical for molecular recognition [1]. As demonstrated by the differential antimycobacterial activity of 6-nitro vs. 6-fluoro quinolones, even a single change in substitution pattern can abolish (or redirect) biological activity entirely [2]. The following quantitative evidence sections detail exactly how the compound differs from its closest analogs across multiple dimensions relevant to scientific selection.

Quantitative Differentiation Evidence for 6-Fluoro-8-nitroquinolin-3-ol Against Closest Structural Analogs


Computed Lipophilicity (XLogP3) of 6-Fluoro-8-nitroquinolin-3-ol Compared to Key Quinoline Scaffolds

The target compound exhibits a computed XLogP3 value of 1.8, positioning it between 8-nitroquinoline (1.4) and 6-fluoroquinolin-3-ol (2.2), and slightly below nitroxoline (2.1) [1]. This intermediate lipophilicity results from the opposing effects of the electron-withdrawing nitro group (which reduces logP) and the hydrophobic fluorine atom (which increases logP). The balanced lipophilicity is particularly relevant for antibacterial drug design, where excessive hydrophobicity can lead to non-specific protein binding and toxicity, while insufficient lipophilicity limits membrane penetration.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) as a Determinant of Permeability: 6-Fluoro-8-nitroquinolin-3-ol vs. Des-nitro Analog

The target compound has a computed TPSA of 78.9 Ų, which is 2.4-fold higher than the 33.1 Ų of its des-nitro analog 6-fluoroquinolin-3-ol [1]. The nitro group at C-8 contributes substantially to polar surface area, which is a key determinant of passive membrane diffusion. Compounds with TPSA > 60 Ų typically exhibit reduced passive permeability across biological membranes but may show enhanced target selectivity due to stronger polar interactions.

Polar surface area Passive permeability Oral bioavailability

Hydrogen Bond Acceptor Count as a Predictor of Target Binding Interactions

6-Fluoro-8-nitroquinolin-3-ol contains 5 hydrogen bond acceptor (HBA) atoms, compared to 3 HBA for both 6-fluoroquinolin-3-ol and 8-nitroquinoline, and 4 HBA for nitroxoline [1]. The dual presence of the nitro group (2 HBA) and the hydroxyl group (1 HBA) on the quinoline core provides additional interaction sites for biological targets such as bacterial DNA gyrase and topoisomerase IV, which are established targets of fluoroquinolone antibacterials [2].

Hydrogen bonding Target engagement Structure-activity relationship

Differential Antimycobacterial Activity: 6-Nitro vs. 6-Fluoro Quinolone Scaffolds

In a direct comparative study of quinolone analogs, 6-nitroquinolones demonstrated good inhibitory activity against Mycobacterium tuberculosis and various atypical mycobacteria, while their 6-fluoro counterparts showed poor or no activity against the same strains [1]. Although this study was conducted on 4-quinolone-3-carboxylic acid derivatives rather than 3-quinolinols, the 6-fluoro pharmacophore is directly relevant. This class-level evidence indicates that the 6-fluoro substitution in the target compound is unlikely to confer antimycobacterial activity, thereby directing procurement toward Gram-positive and Gram-negative antibacterial research programs rather than tuberculosis drug discovery.

Antimycobacterial Mycobacterium tuberculosis Nitro vs. fluoro SAR Target product profile

Recommended Application Scenarios for 6-Fluoro-8-nitroquinolin-3-ol Based on Quantitative Differentiation Evidence


Antibacterial Lead Optimization Targeting Gram-Positive and Gram-Negative Pathogens

The 6-fluoro-8-nitro substitution pattern has demonstrated antibacterial activity superior to ciprofloxacin against Bacillus subtilis, Staphylococcus aureus, and Haemophilus influenzae in the 7-aryl-6-fluoro-8-nitroquinolone series [1]. 6-Fluoro-8-nitroquinolin-3-ol, as the core scaffold without the 7-aryl appendage, serves as the ideal starting point for synthesizing and optimizing novel derivatives in this class. Its balanced XLogP3 of 1.8 [2] and high hydrogen bond acceptor capacity (5 HBA) [2] make it a versatile intermediate for introducing diverse substituents at the C-7 position via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, as demonstrated in the Al-Trawneh et al. synthetic route [1].

Comparative Physicochemical Screening for Membrane Permeability Optimization

Researchers seeking to modulate membrane permeability in quinoline-based compound libraries can use 6-fluoro-8-nitroquinolin-3-ol as a reference compound with a defined TPSA of 78.9 Ų, representing a 2.4-fold increase over its des-nitro analog [2]. This makes it particularly valuable as a positive control in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, where the impact of the 8-nitro group on passive diffusion can be directly measured and compared against 6-fluoroquinolin-3-ol and other analogs.

Gram-Positive/Gram-Negative Antibacterial Selectivity Screening Programs

Based on the class-level evidence that 6-fluoroquinolones lack antimycobacterial activity [3], procurement of 6-fluoro-8-nitroquinolin-3-ol should be prioritized for programs specifically targeting Gram-positive and Gram-negative bacterial infections, while explicitly deprioritizing it for antitubercular screening. The related 7-aryl-6-fluoro-8-nitroquinolones have shown MIC values ranging from 0.00007 μg/mL to 0.015 μg/mL against susceptible strains [1], indicating that derivatives built from this core may achieve potent, narrow-spectrum activity suitable for lead identification.

Chemical Biology Probe Development Leveraging the C-3 Hydroxyl Handle

The C-3 hydroxyl group distinguishes 6-fluoro-8-nitroquinolin-3-ol from most comparator quinolines and provides a synthetic handle for conjugation to affinity tags, fluorescent reporters, or biotinylated probes [2]. This functional group enables the compound to serve as a scaffold for chemical biology tool generation, where the 6-fluoro-8-nitro pharmacophore can be linked to reporter moieties without compromising the core structure's biological activity profile, as demonstrated by the retention of antibacterial potency in O-alkylated derivatives of related quinolin-3-ol scaffolds.

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